molecular formula C17H16FNO5S B3015057 Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate CAS No. 1923126-95-7

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate

Cat. No. B3015057
CAS RN: 1923126-95-7
M. Wt: 365.38
InChI Key: NJZFALSZVAIYBM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate, also known as Ethyl (2-Fluorobenzoyl)acetate, is a chemical compound with the molecular formula C11H11FO3 . It is a colorless to light orange to yellow clear liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorobenzoyl group attached to an ethyl acetate group . The molecular weight of this compound is 210.20 .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.1740 to 1.1860 , and a boiling point of 108 °C at 3 mmHg . The refractive index of this compound is 1.52 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is used in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a structure important in several drug compounds. This process involves a tandem addition-elimination-SNAr reaction (Bunce, Lee, & Grant, 2011).

Catalysis

  • This compound has potential applications in catalysis. For example, 1-ethyl-3-methylimidazolium-acetate ionic liquid, which can act as a catalyst in various reactions like benzoin condensation and hydroacylation, showcases the potential of compounds with similar structures (Kelemen, Hollóczki, Nagy, & Nyulászi, 2011).

Organic Synthesis

  • In organic synthesis, derivatives of this compound are used in creating various molecular structures. For example, its derivatives have been utilized in the synthesis of 1,2-benzisothiazoles and their subsequent conversion into other chemical entities (Carrington, Clarke, Hughes, & Scrowston, 1972).

Pharmacological Research

  • Although the focus is not on drug use and dosage, it's worth noting that the structural analogs of this compound have been researched in pharmacology. For instance, studies have been conducted on compounds like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate for their potential as fibrinogen receptor antagonists (Hayashi et al., 1998).

Fluorescence Studies

  • In the field of fluorescence, compounds like ethyl-2-(2-methyl-quinolyloxy-8-(2,2,2-trifluoroethylsulfonamido))acetate, a derivative, have been studied for their properties in zinc(II) detection, which is crucial in understanding intracellular Zn2+ (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

properties

IUPAC Name

ethyl 2-[[2-(2-fluorobenzoyl)phenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-16(20)11-19-25(22,23)15-10-6-4-8-13(15)17(21)12-7-3-5-9-14(12)18/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFALSZVAIYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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